molecular formula C12H12N2O B13320080 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13320080
M. Wt: 200.24 g/mol
InChI Key: QNWNMQLGCUMQCQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 5-methyl-1H-pyrazole with 2-bromo-5-methylbenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a methyl group on the benzaldehyde ring and a methyl group on the pyrazole ring. This dual substitution pattern can influence its reactivity and binding properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-methyl-2-(4-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-3-4-12(11(5-9)8-15)14-7-10(2)6-13-14/h3-8H,1-2H3

InChI Key

QNWNMQLGCUMQCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C=N2)C)C=O

Origin of Product

United States

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